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Abstract

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant
species of the Boraginaceae family. As with all PAs, the stereochemistry of intermedine is a
critical determinant of its biological activity, including its potential hepatotoxicity. The precise
spatial arrangement of its chiral centers dictates its interaction with biological macromolecules,
influencing both its toxic profile and its potential as a pharmacological scaffold. This technical
guide provides an in-depth elucidation of the stereochemical features of (+)-Intermedine,
detailing the experimental methodologies and logical framework used to establish its absolute
configuration.

Introduction to (+)-Intermedine

(+)-Intermedine is a monoester pyrrolizidine alkaloid. Structurally, it is an ester formed
between the bicyclic amino alcohol (necine base) known as (+)-retronecine and a branched-
chain necic acid, (+)-trachelanthic acid. The molecule contains multiple stereocenters, the
absolute configuration of which has been unequivocally established through a combination of
chemical correlation, synthesis, and spectroscopic analysis. The dextrorotatory nature of the
molecule is indicated by the "(+)" prefix in its name.

The complete stereochemical designation of (+)-Intermedine is [(1R,7aR)-1-hydroxy-2,3,5,7a-
tetrahydro-1H-pyrrolizin-7-yllmethyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate.
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Understanding the determination of each of these stereochemical assignments is fundamental
for research involving this compound.

Structural Breakdown and Chiral Centers

The stereochemistry of (+)-Intermedine is best understood by dissecting the molecule into its
two constituent chiral components: the retronecine base and the trachelanthic acid moiety.

¢ (+)-Retronecine Moiety: This is the bicyclic core of the alkaloid, containing two chiral centers
at positions C-1 and C-8 (C-7a in IUPAC nomenclature). The absolute configuration of the
naturally occurring (+)-retronecine is (1R, 7aR). The cis-fusion of the two five-membered
rings and the relative orientation of the hydroxyl and hydroxymethyl groups are key structural
features.

e (+)-Trachelanthic Acid Moiety: This acidic portion of the ester possesses two chiral centers.
Its systematic name is (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid. It is the erythro
diastereomer of its corresponding necic acid. Intermedine is an epimer of Lycopsamine; they
share the same retronecine base but differ in the stereochemistry of the necic acid.[1]

Elucidation of Absolute Stereochemistry: A Multi-
faceted Approach

The determination of the absolute configuration of (+)-Intermedine was not a singular event
but rather the culmination of extensive research on pyrrolizidine alkaloids, primarily through
classical chemical correlation methods pioneered by researchers like C.C.J. Culvenor and L.W.
Smith. These methods were later supported and confirmed by modern spectroscopic
techniques.

The overall logical workflow for this elucidation is outlined below.
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Figure 1: Workflow for the stereochemical elucidation of (+)-Intermedine.

Physicochemical and Spectroscopic Data
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Quantitative data is essential for the characterization and identification of a specific
stereoisomer.

Property Data

Molecular Formula C15H25NOs
Molecular Weight 299.36 g/mol
Optical Rotation Dextrorotatory (+)

[(AR,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-
IUPAC Name pyrrolizin-7-yllmethyl (2S,3R)-2,3-dihydroxy-2-

isopropylbutanoate

Key Stereoisomers Lycopsamine (epimer), Indicine (stereoisomer)

Table 1: Physicochemical Properties of (+)-Intermedine.

Representative NMR Spectroscopic Data

1H and 3C NMR spectroscopy are vital for determining the connectivity and relative
stereochemistry of the molecule. While a complete, published dataset for (+)-Intermedine is
compiled from various sources, the following table represents typical chemical shifts observed
for its structural class in CDCls.
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Position Representative **C Shift Representative *H Shift
(ppm) (ppm)

Retronecine

c-1 ~715 ~4.1 (m)

C-2 ~128.0 ~5.8 (s)

C-3 ~62.0 ~3.4 (m), ~3.9 (m)

C-5 ~54.0 ~2.7 (m), ~3.2 (m)

C-6 ~30.5 ~2.0 (M)

C-7 ~35.5 ~2.2 (m), ~2.5 (m)

C-8 (C-7a) ~76.0 ~4.2 (m)

C-9 ~62.5 ~4.8 (d), ~4.9 (d)

Trachelanthate

C-1' (C=0) ~175.0

c-2 ~84.0

c-3' ~72.0 ~4.0 (q)

C-4' (CH(CH:3)2) ~34.0 ~2.1 (m)

C-5' (CHs) ~17.0 ~1.2 (d)

C-6', C-7' (CH(CH3)2) ~17.5,~18.0 ~0.9 (d), ~1.0 (d)

Table 2: Representative *H and 3C NMR Chemical Shifts for (+)-Intermedine.

Experimental Protocols for Stereochemical
Elucidation

The absolute configuration of (+)-Intermedine was established using a combination of
techniques. Below are detailed methodologies for the key experiments.
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Chemical Correlation via Synthesis

This classical method establishes stereochemistry by synthesizing the target molecule from a
starting material of known absolute configuration, or by degrading the target molecule to a
known compound. The synthesis of intermedine from (+)-retronecine and (+)-trachelanthic acid
of known configurations serves as a definitive proof of its stereochemistry.[2]

Protocol for Chemical Correlation:
e Preparation of Chiral Precursors:

o (+)-Retronecine is obtained via the hydrolysis of other pyrrolizidine alkaloids (e.g.,
monocrotaline) isolated from natural sources.[2] Its absolute configuration of (1R, 7aR)
was previously established.[3]

o (+)-(2S,3R)-Trachelanthic acid is synthesized or isolated, and its absolute configuration is
confirmed independently.

o Esterification:

o A protected derivative of (+)-trachelanthic acid (e.g., an isopropylidene derivative) is
coupled with (+)-retronecine at the C-9 hydroxyl group.[2] This is typically achieved using
a coupling agent like dicyclohexylcarbodiimide (DCC) in an aprotic solvent.

» Deprotection:

o The protecting group on the diol of the trachelanthate moiety is removed under acidic
conditions to yield the final (+)-Intermedine.

o Comparative Analysis:

o The physical and spectroscopic data (e.g., optical rotation, NMR, mass spectrometry) of
the synthetic product are compared with those of the naturally isolated (+)-Intermedine.
An exact match confirms the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR, particularly 2D experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), is
crucial for determining the relative stereochemistry. NOE correlations are observed between
protons that are close in space (< 5 A), allowing for the mapping of the molecule's 3D
conformation in solution.

Protocol for NOESY Experiment:

o Sample Preparation: A solution of highly purified (+)-Intermedine is prepared in a deuterated
solvent (e.g., CDCIs or CeDs) at a concentration of 5-10 mg/mL in a standard 5 mm NMR
tube. The sample must be free of paramagnetic impurities.

o Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer
(=400 MHz). Key parameters include:

o Temperature: 298 K.

o Mixing Time (tm): A series of mixing times (e.g., 200-800 ms) are used to monitor the build-
up of NOE cross-peaks.

o Acquisition Time and Resolution: Sufficient acquisition time is allowed to achieve high
resolution in both dimensions.

o Data Processing and Analysis: The 2D data is processed using appropriate window functions
and Fourier transformation. The resulting spectrum shows diagonal peaks corresponding to
the 1D spectrum and cross-peaks indicating spatial proximity between protons. For (+)-
Intermedine, key expected NOE correlations would confirm the cis relationship of H-1 and
H-8 on the retronecine core.

Figure 2: Key NOE correlations confirming the relative stereochemistry of the retronecine core.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining
the absolute configuration of a chiral molecule.[4] It provides a precise 3D map of the electron
density within a crystal, revealing the exact spatial arrangement of atoms.

Protocol for X-ray Crystallography:
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o Crystallization: Single crystals of (+)-Intermedine suitable for X-ray diffraction are grown.
This is often the most challenging step. A common method involves the slow evaporation of
a solvent from a saturated solution of the pure compound. Alternatively, a salt of the alkaloid
(e.g., hydrobromide or iodide) may be used to improve crystallinity.

o Data Collection: A selected crystal is mounted on a goniometer and cooled under a stream of
liquid nitrogen. The crystal is then irradiated with a monochromatic X-ray beam. A detector
records the diffraction pattern (intensities and positions of spots) as the crystal is rotated.

o Structure Solution and Refinement: The diffraction data is used to calculate an electron
density map of the unit cell. The structure is "solved" by fitting atoms into the electron
density. The model is then refined to achieve the best fit with the experimental data.

o Determination of Absolute Configuration: For a non-centrosymmetric crystal containing a
chiral molecule, the absolute configuration can be determined using anomalous dispersion
effects (the Bijvoet method), typically by measuring Friedel pairs. The resulting Flack
parameter provides a reliable indicator of the correct absolute stereochemistry.

The logical relationship between these complementary techniques is essential for a conclusive
stereochemical assignment.

Experimental Evidence
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Figure 3: Logical relationship of experimental techniques in stereochemical elucidation.

Conclusion

The absolute stereochemistry of (+)-Intermedine as [(1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-
1H-pyrrolizin-7-yllmethyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate is well-established. This
assignment is built upon a robust foundation of classical chemical correlation studies, which
linked its constituent parts, (+)-retronecine and (+)-trachelanthic acid, to compounds of known
configuration. Modern spectroscopic methods, particularly NMR, have further substantiated the
relative stereochemistry and conformation. For drug development and toxicological
assessment, a thorough understanding of this stereochemistry and the methods used to
determine it is indispensable, as even minor changes in the spatial arrangement of atoms can
lead to profound differences in biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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